molecular formula C11H18NO4P B13689384 Diethyl (4-amino-2-methoxyphenyl)phosphonate

Diethyl (4-amino-2-methoxyphenyl)phosphonate

Cat. No.: B13689384
M. Wt: 259.24 g/mol
InChI Key: OQBMMKDRAHJJRK-UHFFFAOYSA-N
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Description

Diethyl (4-amino-2-methoxyphenyl)phosphonate is an organophosphorus compound that belongs to the class of aminophosphonates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both amino and phosphonate groups in the molecule makes it a versatile intermediate for the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-amino-2-methoxyphenyl)phosphonate can be synthesized through several methods, including the Kabachnik-Fields reaction, the Pudovik reaction, and the Abramov reaction. One common method involves the reaction of diethyl phosphite with 4-amino-2-methoxybenzaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, microwave irradiation, or ultrasound to accelerate the reaction and improve efficiency . The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-amino-2-methoxyphenyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The phosphonate group can be reduced to phosphine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used to replace the methoxy group under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phosphine derivatives, and various substituted phenylphosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (4-amino-2-methoxyphenyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (4-amino-2-methoxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phosphonate group can chelate metal ions, thereby inhibiting enzyme activity or altering receptor function. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-chlorophenyl)phosphonate
  • Diethyl (4-methoxyphenyl)phosphonate
  • Diethyl (4-nitrophenyl)phosphonate

Uniqueness

Diethyl (4-amino-2-methoxyphenyl)phosphonate is unique due to the presence of both amino and methoxy groups, which provide distinct reactivity and biological activity compared to other similar compounds. The amino group allows for additional hydrogen bonding and electrostatic interactions, enhancing its potential as a versatile intermediate in various synthetic pathways .

Properties

Molecular Formula

C11H18NO4P

Molecular Weight

259.24 g/mol

IUPAC Name

4-diethoxyphosphoryl-3-methoxyaniline

InChI

InChI=1S/C11H18NO4P/c1-4-15-17(13,16-5-2)11-7-6-9(12)8-10(11)14-3/h6-8H,4-5,12H2,1-3H3

InChI Key

OQBMMKDRAHJJRK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)N)OC)OCC

Origin of Product

United States

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